molecular formula C15H20FNO B2685684 (4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2034306-55-1

(4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No. B2685684
CAS RN: 2034306-55-1
M. Wt: 249.329
InChI Key: KWXUXUKFIQCYFQ-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD 1979 and is a small molecule inhibitor of the interleukin-1 receptor-associated kinase 4 (IRAK4), which is a key mediator of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Methods and Chemical Reactions

Research has focused on developing efficient synthetic routes for related compounds, highlighting methodologies for constructing azetidinone systems and beta-lactam carboxylic esters through tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis (Barrett et al., 2000). Additionally, studies on the one-pot synthesis of pyrrole derivatives from tosylmethyl isocyanide and carbonyl compounds indicate the versatility of these synthetic approaches for generating structurally diverse molecules (Kaur & Kumar, 2018).

Crystal Structure and DFT Studies

Investigations into the crystal structures and conformational analyses of boric acid ester intermediates with benzene rings have been conducted. These studies utilize X-ray diffraction and density functional theory (DFT) to confirm compound structures and predict their molecular properties, offering insights into the electronic and structural characteristics that may influence their biological activity or material properties (Huang et al., 2021).

Potential Applications in Pharmacology

Antifungal and Antibacterial Agents

Novel compounds with the azetidinone moiety have been evaluated for their antifungal activity, revealing that certain derivatives exhibit promising effects against fungal pathogens, underscoring the potential of these molecules as lead compounds in developing new antifungal therapies (Lv et al., 2013).

properties

IUPAC Name

(4-tert-butylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO/c1-15(2,3)13-6-4-12(5-7-13)14(18)17-9-11(8-16)10-17/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXUXUKFIQCYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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